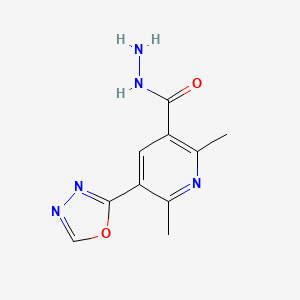

2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide

Beschreibung

Eigenschaften

Molekularformel |

C10H11N5O2 |

|---|---|

Molekulargewicht |

233.23 g/mol |

IUPAC-Name |

2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C10H11N5O2/c1-5-7(9(16)14-11)3-8(6(2)13-5)10-15-12-4-17-10/h3-4H,11H2,1-2H3,(H,14,16) |

InChI-Schlüssel |

PZHUOQNLPIFIGK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C(=N1)C)C2=NN=CO2)C(=O)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse oxadiazole derivatives without the need for protective groups.

Industrial production methods for oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The synthesis of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide typically involves several steps, including the formation of the oxadiazole ring and subsequent reactions to attach the nicotinohydrazide portion. The general synthetic route can be outlined as follows:

- Formation of the Oxadiazole Ring : This can be achieved using hydrazine derivatives and carboxylic acids under acidic conditions.

- Coupling with Nicotinohydrazide : The resulting oxadiazole is then reacted with nicotinic acid hydrazide to form the final compound.

Biological Activities

The incorporation of the 1,3,4-oxadiazole ring in 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide contributes to its diverse biological activities:

- Antimicrobial Properties : Studies have shown that compounds containing oxadiazole moieties exhibit significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Research indicates that this compound demonstrates cytotoxic effects against several cancer cell lines. For example, derivatives of similar structures have shown potent activity against gastric cancer cells with IC50 values comparable to established chemotherapeutics .

Case Studies and Research Findings

Several studies have documented the potential applications of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide in various fields:

Anticancer Research

A study evaluated a series of oxadiazole derivatives for their anticancer properties. Among these derivatives, those similar to 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide exhibited significant cytotoxicity against multiple human cancer cell lines. Notably, one derivative showed an IC50 value lower than that of a standard chemotherapy drug .

Antimicrobial Studies

Another research focused on the antimicrobial efficacy of oxadiazole-containing compounds. The findings highlighted that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Comparative Analysis with Related Compounds

To better understand the potential applications of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(1,3,4-Oxadiazol-2-yl)-nicotinic acid | Contains an oxadiazole linked to nicotinic acid | Antimicrobial and anticancer |

| 6-Trifluoromethylpyridine derivatives | Similar pyridine structure with trifluoromethyl group | Anticancer activity |

| Nicotinamide derivatives | Variations on nicotinic acid structure | Neuroprotective effects |

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in bacteria or fungi, leading to cell death. In medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Nicotinohydrazide Derivatives

Key comparisons include:

| Compound | Substituents/Modifications | Biological Activity (IC₅₀ or MIC) | Reference |

|---|---|---|---|

| Target Compound | 2,6-dimethyl, 5-(1,3,4-oxadiazol-2-yl) | Anticancer (specific IC₅₀ pending) | [6, 10] |

| 6-Methoxy nicotinohydrazide | Methoxy at C-6 | Anti-tubercular (MIC: ~3.12 µg/mL) | [7] |

| 6-Bromo-2’-(2-Cl-benzylidene) | Bromo at C-6, benzylidene at C-2’ | Antimicrobial (MIC: <50 µM) | [12] |

| Isatin-nicotinohydrazide hybrids | C-5 halogenated isatin + nicotinohydrazide | Anti-tubercular (MIC: 1.56–31.25 µg/mL) | [7] |

- The 1,3,4-oxadiazole moiety offers metabolic stability over hydrolytically labile groups (e.g., esters or amides), a critical advantage in drug design .

1,3,4-Oxadiazole-Containing Analogues

1,3,4-Oxadiazoles are privileged scaffolds in medicinal chemistry. Notable comparisons:

| Compound | Core Structure | Activity (IC₅₀ or MIC) | Reference |

|---|---|---|---|

| Target Compound | Nicotinohydrazide + oxadiazole | Anticancer | [6, 10] |

| 2-Benzylthio-5-(oxadiazol-2-yl)benzenesulfonamide | Benzenesulfonamide + oxadiazole | Anticancer (IC₅₀: 2.5–15 µM) | [1] |

| N-Substituted indolylmethyl-oxadiazoles | Indole + oxadiazole | α-Glucosidase inhibition (IC₅₀: 49.71 µM) | [11] |

| Pyrazolo-oxadiazole hybrids | Pyrazole + oxadiazole | Anticancer (IC₅₀: 11 µM) | [2] |

- Heterocyclic Synergy: The target compound’s pyridine-oxadiazole framework may offer dual mechanisms (e.g., enzyme inhibition and DNA intercalation), similar to pyrazolo-oxadiazole hybrids .

Structural Analogues with Varied Heterocycles

Replacing 1,3,4-oxadiazole with other heterocycles alters bioactivity:

| Compound | Heterocycle Replacement | Activity | Reference |

|---|---|---|---|

| (1,3-Oxazole-5-carbonyl)-dihydropyridine | 1,3-Oxazole | Dual Alzheimer’s enzyme inhibition | [5] |

| 1,2,4-Oxadiazole nortopsentin derivatives | 1,2,4-Oxadiazole | Cytotoxic (IC₅₀: 0.5–10 µM) | [4] |

| Thiazole carbohydrazide derivatives | 1,3-Thiazole | Antibacterial (MIC: <25 µg/mL) | [9] |

- Thiazole derivatives prioritize antibacterial over anticancer activity, highlighting the role of heterocycle choice in target specificity .

Research Findings and Mechanistic Insights

Anticancer Activity :

Metabolic Stability :

Structure-Activity Relationships (SAR) :

Biologische Aktivität

2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can be represented as follows:

The synthesis typically involves the reaction of 2,6-dimethylnicotinic acid hydrazide with oxadiazole derivatives under controlled conditions to yield the target compound. The synthesis process often includes purification steps such as recrystallization to obtain a high-purity product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide have shown strong bactericidal effects against various bacterial strains.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 15 µg/mL |

| B | Escherichia coli | 20 µg/mL |

| C | Pseudomonas aeruginosa | 10 µg/mL |

In particular, studies indicate that compounds with an oxadiazole ring demonstrate enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall structure and permeability .

Cytotoxicity and Anticancer Activity

The anticancer potential of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide has also been investigated. In vitro studies using various cancer cell lines (e.g., HepG2 for liver cancer and MCF-7 for breast cancer) revealed significant cytotoxic effects.

Table 2: Cytotoxicity of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis via caspase activation |

| MCF-7 | 30 | Inhibition of cell proliferation |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through pathways involving caspases and mitochondrial dysfunction .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of various oxadiazole derivatives against Staphylococcus aureus. The results indicated that compounds with similar structural features to 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide exhibited MIC values significantly lower than conventional antibiotics like ciprofloxacin.

- Case Study on Anticancer Properties : Another research effort focused on the anticancer properties of oxadiazole derivatives in a panel of cancer cell lines. The findings demonstrated that certain derivatives showed IC50 values comparable or superior to established chemotherapeutics such as doxorubicin .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.